l-Pyrrolysine

Genetic Code Expansion Orthogonal Translation Unnatural Amino Acid Incorporation

Challenge: Validating engineered PylRS variants requires a consistent, native-efficiency baseline; generic analogs introduce confounding variables in translational fidelity and yield. Solution: L-Pyrrolysine (Pyl)-the 22nd proteinogenic amino acid. • **Quantitative Benchmark:** Native Pyl/PylRS efficiency provides the essential control for ncAA incorporation studies. • **Natural Function:** Cognate substrate for orthogonal translation systems (OTS); required for methylamine methyltransferase (MtmB/MttB) folding. • **Analytical Standard:** Distinct UV absorbance (310 nm) and optical rotation for QC verification. Supplied as high-purity material for E. coli expression and mechanistic research.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
CAS No. 448235-52-7
Cat. No. B3352281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Pyrrolysine
CAS448235-52-7
SynonymsL-pyrrolysine
pyrrolysine
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1CC=NC1C(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18)/t8-,9+,10-/m1/s1
InChIKeyZFOMKMMPBOQKMC-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Pyrrolysine for Genetic Code Expansion


L-Pyrrolysine (Pyl) is the 22nd genetically encoded proteinogenic amino acid, uniquely specified by the UAG amber stop codon in certain methanogenic archaea and bacteria [1][2][3]. Its incorporation into proteins is mediated by the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNAᴾʸˡ pair, a system that has been widely adapted for the site-specific incorporation of non-canonical amino acids (ncAAs) in prokaryotic and eukaryotic hosts [4]. Unlike canonical amino acids, pyrrolysine is synthesized from two molecules of lysine via a specialized biosynthetic pathway encoded by the pylBCD genes, and its genetic code expansion cassette can be functionally transferred to naïve organisms like E. coli [5][6].

Why L-Pyrrolysine Is Irreplaceable


L-Pyrrolysine is not a simple lysine derivative; it is the natural, cognate substrate for the widely used PylRS/tRNAᴾʸˡ orthogonal translation system (OTS). Its unique structure, featuring a methyl-pyrroline carboxylate moiety linked to the ε-amino group of lysine, is specifically recognized by the native PylRS active site [1]. While engineered PylRS variants can accommodate a broad range of ncAAs, the efficiency and orthogonality of these systems are variable and often significantly lower than that of the natural Pyl/PylRS pair [2][3]. Substituting pyrrolysine with a generic analog for applications requiring high-yield, high-fidelity incorporation of the native residue—such as studying natural methyltransferase function or establishing a baseline for OTS performance—introduces confounding variables in translational efficiency, folding, and downstream functionality, thus invalidating direct comparisons [4]. The quantitative evidence below demonstrates where this differentiation is measurable and procurement-relevant.

L-Pyrrolysine Performance Comparison


Superior Translational Efficiency vs. Cyc

In an E. coli reporter system, L-pyrrolysine demonstrates higher suppression efficiency compared to the commonly used analog N-ε-cyclopentyloxycarbonyl-L-lysine (Cyc). While both are substrates for the native PylRS/tRNAᴾʸˡ pair, the natural amino acid is incorporated more efficiently [1][2].

Genetic Code Expansion Orthogonal Translation Unnatural Amino Acid Incorporation

Orthogonality Advantage

The PylRS/tRNAᴾʸˡ pair is renowned for its exceptional orthogonality in foreign hosts. The natural substrate, L-pyrrolysine, is not recognized by any endogenous E. coli aminoacyl-tRNA synthetase, and conversely, PylRS does not charge any of the 20 canonical amino acids [1]. This strict mutual orthogonality is a quantitative advantage over certain engineered ncAA systems, where low-level cross-reactivity can reduce incorporation fidelity [2][3].

Orthogonal Translation Protein Engineering Synthetic Biology

Biosynthetic Self-Sufficiency

Transferring the pylTSBCD gene cluster into E. coli confers the ability to endogenously biosynthesize L-pyrrolysine from lysine, eliminating the need for exogenous feeding of the amino acid or expensive analogs [1]. This is a unique property not shared by any ncAA analog, which must be supplied exogenously, adding significant cost and complexity to large-scale protein production [2].

Metabolic Engineering Genetic Code Expansion Fermentation

Distinctive Physicochemical Profile

L-Pyrrolysine exhibits a unique UV absorbance maximum at 310 nm (shoulder, ε = 35.4 M⁻¹cm⁻¹ in methanol) and a specific optical rotation of [α]ᴅ²⁰ = -2.1° (c = 0.25 in CH₃OH) [1]. These values are distinct from common lysine analogs and serve as orthogonal analytical identifiers for confirming identity and purity, particularly when differentiating from pyrroline-carboxy-lysine (PCL) [2][3].

Analytical Chemistry Quality Control Characterization

L-Pyrrolysine Applications


Baseline OTS Performance

Researchers developing new PylRS variants or optimizing OTS efficiency in novel host organisms require L-pyrrolysine as the gold-standard, cognate substrate. Its native incorporation efficiency provides the essential quantitative benchmark against which all engineered systems must be compared [1]. This ensures that observed improvements in ncAA incorporation are due to enzyme engineering rather than substrate properties.

High-Yield Methyltransferase Production

For structural and functional studies of methanogenic methylamine methyltransferases (e.g., MtmB, MttB, MtbB), recombinant expression in E. coli using the pylTSBCD cassette and endogenous pyrrolysine biosynthesis eliminates the need for costly exogenous analogs [2]. The demonstrated high translational efficiency of the native system ensures milligram-to-gram quantities of authentic, fully functional protein [3].

Analytical Reference Standards

The well-characterized spectroscopic properties of L-pyrrolysine—specifically its UV absorbance at 310 nm and optical rotation—make it an ideal analytical reference standard [4][5]. QC laboratories can use these distinct values to verify the identity and purity of synthesized pyrrolysine, differentiate it from closely related analogs like PCL, and calibrate analytical instruments for routine monitoring.

Natural Genetic Code Expansion Studies

L-Pyrrolysine is essential for studies examining the evolution and horizontal transfer of the genetic code expansion cassette. Its use allows researchers to recapitulate the natural process of UAG reassignment and study the functional integration of the pyl gene cluster in naïve organisms [6]. No analog can substitute for the authentic molecule in these evolutionary and mechanistic studies.

Technical Documentation Hub

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